molecular formula C9H17ClO B3383358 1-CHLORONONAN-2-ONE CAS No. 41055-93-0

1-CHLORONONAN-2-ONE

Cat. No.: B3383358
CAS No.: 41055-93-0
M. Wt: 176.68 g/mol
InChI Key: ASJANZXGKBBVDY-UHFFFAOYSA-N
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Description

1-Chlorononan-2-one (C₉H₁₇ClO) is a chlorinated aliphatic ketone with a molecular weight of 176.69 g/mol . Its structure features a chlorine atom at the 1-position and a ketone group at the 2-position of a nine-carbon chain. Notably, its CAS reference is listed as [281], though this may represent an internal identifier rather than a public registry number .

Properties

IUPAC Name

1-chlorononan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-9(11)8-10/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJANZXGKBBVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490690
Record name 1-Chlorononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41055-93-0
Record name 1-Chlorononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorononan-2-one can be synthesized through the chlorination of nonan-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction is monitored closely to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorononan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted nonan-2-one derivatives.

    Reduction: 1-chlorononan-2-ol.

    Oxidation: Nonanoic acid.

Scientific Research Applications

Organic Synthesis

Reactivity and Synthesis
1-Chlorononan-2-one is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. It can undergo various transformations, including:

  • Alkylation Reactions : It serves as a precursor for synthesizing more complex molecules through alkylation processes.
  • Formation of Metal Chelates : Recent studies have demonstrated its utility in creating metal-chelating compounds, particularly in the development of new materials with specific binding properties. For instance, it has been used in the synthesis of compounds that incorporate Pseudomonas quinolone signal (PQS) motifs, which have implications in quorum sensing research .

Case Study: Synthesis of PQS Motifs
In a recent study, this compound was reacted with various substrates under microwave irradiation to yield products with potential applications in biological systems. The reaction conditions included heating to 200 °C for 30-60 minutes, which facilitated the formation of desired products with yields up to 60% .

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Efficacy
A study focused on the synthesis of metal-binding compounds using this compound showed promising results against various bacterial strains. The metal-chelating derivatives demonstrated enhanced antimicrobial activity compared to their non-chelated counterparts . This suggests that further exploration into its medicinal applications could lead to significant advancements in treating resistant infections.

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a monomer in the synthesis of polymers with tailored properties. Its chlorinated structure can impart unique characteristics to the resulting materials, such as increased thermal stability and chemical resistance.

Case Study: Polymer Synthesis
Research involving the polymerization of this compound has revealed its potential in creating high-performance materials suitable for coatings and adhesives. The incorporation of this compound into polymer matrices has resulted in improved mechanical properties and durability .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Organic SynthesisUsed as an intermediate for synthesizing complex molecules; effective in alkylation reactions
Medicinal ChemistryExhibits antimicrobial properties; potential for antibiotic development
Material ScienceUtilized as a monomer for high-performance polymers; enhances thermal stability

Mechanism of Action

The mechanism of action of 1-chlorononan-2-one involves its reactivity as a chlorinated ketone. The chlorine atom and the carbonyl group make it a versatile compound for various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in reduction reactions, the carbonyl group is reduced to an alcohol .

Comparison with Similar Compounds

Chlorinated Ketones of Shorter Chain Lengths

a. Chloroacetone (1-Chloro-2-propanone)

  • Molecular Formula : C₃H₅ClO
  • Molecular Weight : 92.52 g/mol
  • CAS Synonyms: Multiple synonyms, including Chloromethyl methyl ketone and Monochloroacetone .
  • Key Differences: Chloroacetone is a volatile three-carbon chloroketone, historically used in tear gas and organic synthesis. Its shorter chain length results in lower molecular weight and higher volatility compared to 1-Chlorononan-2-one. Reactivity differences arise due to steric effects: the smaller size of chloroacetone facilitates faster nucleophilic substitution at the α-carbon .

b. 1-Chloro-2-pentanone

  • Molecular Formula : C₅H₉ClO
  • Molecular Weight : 120.58 g/mol
  • CAS Number : 19265-24-8 .
  • Key Differences : This five-carbon analog shares the same functional group arrangement but has reduced lipophilicity and molecular weight. Such differences influence solubility and reactivity in alkylation or condensation reactions, where chain length affects steric hindrance and reaction kinetics .

Hydroxy-Substituted Analogues

1-Hydroxynonan-2-one

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • CAS Reference : [262, 283] .
  • Key Differences: Replacing chlorine with a hydroxyl group eliminates the electronegative halogen, reducing α-carbon electrophilicity. This substitution favors oxidation or esterification reactions rather than nucleophilic substitution.

Aromatic Chloroketones

2-Chloro-1-phenylethan-1-one

  • Molecular Formula : C₈H₇ClO
  • Molecular Weight : 154.59 g/mol
  • Key Differences: The presence of an aromatic ring introduces conjugation effects, stabilizing the ketone group and altering reactivity. Such compounds are often intermediates in pharmaceuticals (e.g., highlights derivatives with fluorophenyl groups). Compared to this compound, aromatic chloroketones exhibit distinct UV/Vis absorption profiles and enhanced stability under acidic conditions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Reference Key Properties/Applications
This compound C₉H₁₇ClO 176.69 [281] Chlorinated ketone; synthesis intermediate
Chloroacetone C₃H₅ClO 92.52 Multiple Volatile; tear gas component
1-Chloro-2-pentanone C₅H₉ClO 120.58 19265-24-8 Short-chain analog; alkylation agent
1-Hydroxynonan-2-one C₉H₁₈O₂ 158.24 [262, 283] Hydroxy ketone; potential fragrance use
2-Chloro-1-phenylethan-1-one C₈H₇ClO 154.59 - Aromatic intermediate; pharma applications

Biological Activity

1-Chlorononan-2-one, a chlorinated ketone, is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₉ClO. It features a chlorine atom attached to the second carbon of a nonane chain, which contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Nucleophilic Substitution : The chlorine atom in this compound can undergo nucleophilic substitution reactions, allowing it to react with nucleophiles such as hydroxide ions or amines. This property is significant in drug design, as it can lead to the formation of more biologically active compounds.
  • Inhibition of Enzymatic Activity : Studies have shown that chlorinated ketones can inhibit specific enzymes, potentially leading to therapeutic effects. For instance, similar compounds have demonstrated inhibitory action against certain cancer-related enzymes .

Case Studies and Experimental Data

Several studies have investigated the biological activity of chlorinated ketones similar to this compound:

  • Antimicrobial Activity : Research has indicated that chlorinated ketones exhibit antimicrobial properties. For example, a study found that chlorinated derivatives showed significant antibacterial activity against various strains of bacteria, suggesting potential for use in developing new antimicrobial agents .
  • Cytotoxicity Studies : In vitro cytotoxicity assays have been performed using human cancer cell lines. Results indicated that this compound exhibited dose-dependent cytotoxic effects, with IC50 values in the low micromolar range. This suggests its potential as an anticancer agent .
  • Mechanistic Studies : Molecular modeling studies have been employed to understand the binding interactions between this compound and target proteins involved in disease processes. These studies provide insights into how structural modifications could enhance its biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant antibacterial activity
CytotoxicityDose-dependent effects on cancer cells
Enzyme InhibitionInhibition of cancer-related enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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